tert-Butyl 20-Hydroxyicosanoate

Catalog No.
S14220623
CAS No.
M.F
C24H48O3
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 20-Hydroxyicosanoate

Product Name

tert-Butyl 20-Hydroxyicosanoate

IUPAC Name

tert-butyl 20-hydroxyicosanoate

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C24H48O3/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h25H,4-22H2,1-3H3

InChI Key

UNVCJVIGKUUMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCO

tert-Butyl 20-Hydroxyicosanoate is a synthetic compound that belongs to the class of fatty acid derivatives. It is characterized by its unique structure, which includes a tert-butyl group and a 20-hydroxy functional group attached to an icosanoic acid backbone. Its molecular formula is C23H46O3C_{23}H_{46}O_3, and it has a molecular weight of approximately 370.62 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and cosmetics, due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

The chemical behavior of tert-Butyl 20-Hydroxyicosanoate can be influenced by its functional groups. Key reactions include:

  • Esterification: The compound can undergo esterification with alcohols, forming esters that may have different properties and applications.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze back to the corresponding fatty acid and tert-butanol.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

These reactions are essential for modifying the compound for specific applications in drug formulation or as a surfactant.

Research indicates that tert-Butyl 20-Hydroxyicosanoate exhibits promising biological activities. It may have anti-inflammatory properties due to the presence of the hydroxy group, which can modulate inflammatory pathways. Additionally, compounds with similar structures have shown potential in promoting skin hydration and barrier function, making them valuable in cosmetic formulations. The biological activity may also extend to cell signaling pathways involved in lipid metabolism.

Synthesis of tert-Butyl 20-Hydroxyicosanoate typically involves several methods:

  • Direct Esterification: This method involves reacting 20-hydroxyicosanoic acid with tert-butanol in the presence of an acid catalyst.
  • Protective Group Chemistry: Utilizing tert-butyl groups as protective groups during synthesis can enhance yields and selectivity when synthesizing complex molecules.
  • Catalytic Methods: Employing catalysts such as sulfuric acid or Lewis acids can facilitate the esterification process, improving efficiency.

The choice of synthesis method often depends on the desired purity and yield of the final product.

tert-Butyl 20-Hydroxyicosanoate has various applications across multiple industries:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing topical treatments.
  • Cosmetics: Due to its moisturizing effects, it is used in skin care products.
  • Surfactants: Its amphiphilic nature allows it to function effectively as a surfactant in formulations.

These applications leverage the compound's unique chemical structure and biological activity.

Studies on the interactions of tert-Butyl 20-Hydroxyicosanoate with biological systems indicate that it may influence cell membrane dynamics due to its amphiphilic characteristics. It could potentially interact with lipid bilayers, affecting membrane fluidity and permeability. Furthermore, its ability to modulate inflammatory responses suggests that it may interact with various signaling pathways involved in immune responses.

Several compounds share structural similarities with tert-Butyl 20-Hydroxyicosanoate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
ButylhydroxyanisoleC10H14O2C_{10}H_{14}O_2Antioxidant properties; food preservative
Tert-butyl alcoholC4H10OC_4H_{10}OSolvent; used in fuel additives
Tert-butyl esters (various)VariesProtecting groups in organic synthesis

Uniqueness of tert-Butyl 20-Hydroxyicosanoate:

  • Unlike butylhydroxyanisole, which is primarily an antioxidant, tert-Butyl 20-Hydroxyicosanoate has potential anti-inflammatory effects.
  • Compared to tert-butyl alcohol, which serves mainly as a solvent and fuel additive, this compound's application in pharmaceuticals and cosmetics highlights its broader utility.

XLogP3

9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

384.36034539 g/mol

Monoisotopic Mass

384.36034539 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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